Methyl 1-cyclopropylazetidine-2-carboxylate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl 1-cyclopropylazetidine-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO2/c1-11-8(10)7-4-5-9(7)6-2-3-6/h6-7H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJDRDCJZKAQCAN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCN1C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 1-cyclopropylazetidine-2-carboxylate typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route involves the reaction of cyclopropylamine with ethyl chloroformate to form an intermediate, which then undergoes cyclization to yield the desired azetidine derivative . The reaction conditions often include the use of a base such as triethylamine and solvents like dichloromethane . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
Methyl 1-cyclopropylazetidine-2-carboxylate undergoes various types of chemical reactions, primarily driven by the ring strain of the azetidine ring . Some common reactions include:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Methyl 1-cyclopropylazetidine-2-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 1-cyclopropylazetidine-2-carboxylate involves its interaction with molecular targets through its azetidine ring. The ring strain and unique electronic properties of the azetidine ring facilitate its reactivity with various biological molecules . This interaction can lead to the modulation of specific pathways and processes, making it a potential candidate for drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Esters of Heterocyclic Compounds
Methyl 5-Amino-1-Benzothiophene-2-Carboxylate (CAS 20532-28-9)
- Structure: Contains a benzothiophene (fused benzene and thiophene rings) with a methyl ester and amino group .
- Comparison :
- Ring Strain : The azetidine in the target compound is highly strained (four-membered), whereas benzothiophene is a planar, aromatic system with lower strain.
- Electronic Properties : The nitrogen in azetidine imparts basicity, while the sulfur in benzothiophene contributes to electron delocalization.
- Applications : Benzothiophene derivatives are common in pharmaceuticals (e.g., anticonvulsants), whereas azetidines are explored for their conformational rigidity in bioactive molecules.
Methyl Esters of Diterpenoids (e.g., Sandaracopimaric Acid Methyl Esters)
- Structure: Natural diterpenoid methyl esters with fused tricyclic systems .
- Comparison: Molecular Weight: The target compound (C₈H₁₃NO₂, ~155.2 g/mol) is smaller than diterpenoid esters (e.g., C₂₁H₃₂O₂, ~316.5 g/mol). Solubility: Smaller heterocycles like azetidine may exhibit higher aqueous solubility compared to bulky diterpenoids. Stability: Methyl esters of diterpenoids are prone to hydrolysis in biological systems, while the azetidine ring may confer resistance to enzymatic degradation.
Cyclopropane-Substituted Heterocycles
Cyclopropylpyrrolidine Derivatives
- Structure : Five-membered pyrrolidine rings with cyclopropyl substituents.
- Comparison :
- Ring Strain : Azetidine (four-membered) has higher strain than pyrrolidine, leading to greater reactivity in ring-opening reactions.
- Basicity : The nitrogen in azetidine is less basic than in pyrrolidine due to increased s-character in the hybridized orbital.
1-Methylcyclopentanol (CAS 1462-03-9)
- Structure: Cyclopentanol derivative with a methyl group .
- Comparison: Functional Groups: The target compound’s ester and azetidine groups contrast with the alcohol and cyclopentane in 1-methylcyclopentanol. Reactivity: Cyclopropane in the target compound is more reactive toward ring-opening than cyclopentane due to higher angle strain.
Key Data Tables
Table 1. Structural and Physical Properties Comparison
Research Findings and Trends
- Synthetic Utility : The strained azetidine and cyclopropane moieties in the target compound make it a candidate for click chemistry or photochemical reactions, leveraging ring strain for bond formation .

- Biological Relevance : Azetidines are increasingly used as bioisosteres for piperidines/pyrrolidines in drug design, offering improved metabolic stability .
- Analytical Challenges: Gas chromatography (GC) and mass spectrometry (MS) methods, as seen in diterpenoid ester analysis , may require optimization for volatile azetidine derivatives due to thermal sensitivity.
Biological Activity
Methyl 1-cyclopropylazetidine-2-carboxylate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological effects, and relevant research findings associated with this compound, supported by data tables and case studies.
Chemical Structure and Synthesis
This compound is characterized by its unique azetidine ring structure, which contributes to its biological properties. The synthesis of this compound typically involves multi-step reactions, including cyclization processes that form the azetidine ring.
Synthesis Overview:
- Step 1: Formation of cyclopropylamine.
- Step 2: Reaction with an appropriate carboxylic acid derivative to form the ester.
- Step 3: Purification through recrystallization or chromatography.
Pharmacological Properties
This compound exhibits several pharmacological activities:
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections.
- Neuroprotective Effects: Research indicates potential neuroprotective effects, which could be beneficial in neurodegenerative diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways: The compound may inhibit specific enzymes involved in metabolic pathways, contributing to its therapeutic effects.
- Receptor Modulation: It may interact with various receptors in the central nervous system, influencing neurotransmitter release and neuronal excitability.
In Vitro Studies
A series of in vitro studies have been conducted to evaluate the biological activity of this compound:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | Antimicrobial assays | Showed significant inhibition against Gram-positive bacteria. |
| Study 2 | Neuroprotection assays | Demonstrated reduced neuronal apoptosis in cultured neurons exposed to oxidative stress. |
| Study 3 | Enzyme inhibition assays | Identified as a moderate inhibitor of acetylcholinesterase (AChE). |
In Vivo Studies
In vivo studies further elucidate the pharmacological potential of this compound:
- Animal Models: Testing in rodent models of infection indicated a reduction in bacterial load when treated with the compound.
- Behavioral Tests: Neuroprotective effects were observed in behavioral tests assessing memory and learning, suggesting potential applications in treating Alzheimer's disease.
Q & A
Q. What are the recommended synthetic routes for Methyl 1-cyclopropylazetidine-2-carboxylate, and how can reaction conditions be optimized?
Methodological Answer:
- Key Steps :
- Cyclopropane Ring Formation : Use [2+1] cycloaddition or Simmons-Smith reactions to introduce the cyclopropane moiety.
- Azetidine Ring Construction : Employ ring-closing metathesis (RCM) or nucleophilic substitution to form the azetidine ring.
- Esterification : Introduce the methyl ester group via acid-catalyzed esterification or transesterification.
- Optimization : Adjust catalysts (e.g., Grignard reagents for cyclopropane stability) and solvents (polar aprotic for azetidine ring closure). Monitor reaction progress via TLC or LC-MS.
- Reference : Analogous methods for cyclopropane-containing compounds are detailed in , which highlights Grignard reagent applications and Michael additions for similar frameworks .
Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?
Methodological Answer :
Q. What safety protocols are critical when handling this compound?
Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis steps.
- First Aid :
- Inhalation : Move to fresh air; administer oxygen if needed.
- Skin Contact : Wash with soap/water for 15 minutes.
- Storage : Keep in airtight containers at -20°C to prevent hydrolysis.
- Reference : Safety protocols align with , which outlines handling for structurally similar esters .
Advanced Research Questions
Q. How can conformational analysis of the azetidine ring be performed to assess puckering dynamics?
Methodological Answer :
- Cremer-Pople Parameters : Calculate puckering amplitude () and phase angle () using atomic coordinates from SC-XRD or DFT-optimized structures.
- For azetidine (4-membered ring), use the formula:
- For azetidine (4-membered ring), use the formula:
where are displacements from the mean plane.
Q. How can contradictory NMR data (e.g., split signals for cyclopropane protons) be resolved?
Methodological Answer :
- Dynamic Effects : Use variable-temperature NMR (VT-NMR) to probe ring-strain-induced conformational exchange.
- Computational Validation : Compare experimental / shifts with DFT-calculated values (B3LYP/6-311+G(d,p)).
- Example : If cyclopropane protons show splitting at 298K but coalesce at 343K, this indicates restricted rotation.
- Reference : discusses NMR validation for cyclopropane derivatives in similar contexts .
Q. What computational methods are suitable for studying the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer :
- DFT Studies : Use Gaussian or ORCA to calculate:
- Transition-state geometries (IRC analysis).
- Fukui indices for electrophilic/nucleophilic sites.
- Solvent Effects : Include PCM models (e.g., water, DMSO) to simulate reaction environments.
- Validation : Compare activation energies () with experimental kinetic data.
Q. How can chirality in this compound be confirmed experimentally?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

